molecular formula C10H12BrCl2O2PS B13781448 O-(2,5-Dichloro-4-bromophenyl) O-isopropyl methylphosphonothioate CAS No. 2720-18-5

O-(2,5-Dichloro-4-bromophenyl) O-isopropyl methylphosphonothioate

Katalognummer: B13781448
CAS-Nummer: 2720-18-5
Molekulargewicht: 378.0 g/mol
InChI-Schlüssel: XELURNPXOIANMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OMS989 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in organic and inorganic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

OMS989 can be synthesized through several methods, including the direct reaction of hydrocarbons with mercury (II) salts. This process typically involves the use of electron-rich arenes, such as phenol, which undergo mercuration upon treatment with mercury (II) acetate. The reaction conditions often include the use of solvents like methanol and the presence of catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of OMS989 involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

OMS989 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in reactions with OMS989 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

OMS989 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and its use in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of OMS989 involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

OMS989 can be compared with other similar compounds, such as methylmercury (II) cation and dimethylmercury. These compounds share some structural similarities but differ in their reactivity and applications .

Uniqueness

What sets OMS989 apart from these similar compounds is its unique stability and reactivity under various conditions. This makes it a versatile compound for use in a wide range of scientific and industrial applications .

Eigenschaften

CAS-Nummer

2720-18-5

Molekularformel

C10H12BrCl2O2PS

Molekulargewicht

378.0 g/mol

IUPAC-Name

(4-bromo-2,5-dichlorophenoxy)-methyl-propan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H12BrCl2O2PS/c1-6(2)14-16(3,17)15-10-5-8(12)7(11)4-9(10)13/h4-6H,1-3H3

InChI-Schlüssel

XELURNPXOIANMJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OP(=S)(C)OC1=CC(=C(C=C1Cl)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.